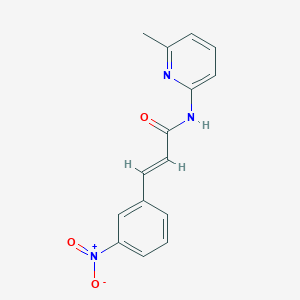

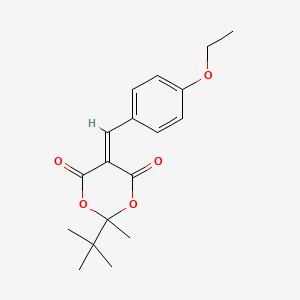

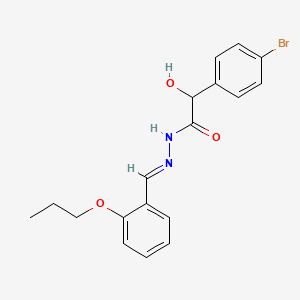

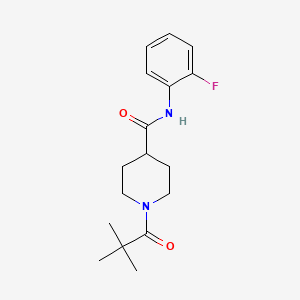

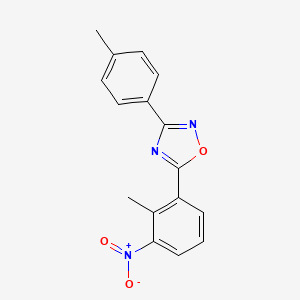

![molecular formula C16H15N3O3 B5769739 2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)

2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to a class of chemicals known for their varied biological activities and chemical properties. Compounds like these are often studied for their potential applications in pharmaceuticals and materials science due to their unique structural features, which include pyridine and oxadiazole rings.

Synthesis Analysis

Synthesis of compounds like this compound typically involves multi-step chemical reactions, starting with the construction of the pyridine core followed by the introduction of oxadiazole functionalities. Techniques such as cyclization, nitration, and substitution reactions are common in these syntheses.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the compound's reactivity and properties (Gumus et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling , which suggests that its targets could be involved in carbon-carbon bond formation.

Mode of Action

Based on its structural similarity to other organoboron compounds, it can be inferred that it might participate in transition metal-catalyzed reactions such as suzuki–miyaura coupling . In these reactions, the compound would interact with its targets by donating electrons to form new bonds .

Biochemical Pathways

The compound is likely to affect biochemical pathways involved in carbon-carbon bond formation, such as the Suzuki–Miyaura coupling pathway . The downstream effects of these pathways would depend on the specific reactions taking place, but could include the formation of new organic compounds.

Pharmacokinetics

Similar organoboron compounds are known to have good stability, which could potentially impact their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This could potentially be used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For example, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be tolerant of a wide range of reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-methoxy-6-methylpyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-11-8-9-13(16(17-11)20-2)15-18-14(22-19-15)10-21-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQIFRKSTVDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)

![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)

![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)